molecular formula C16H17N5O4S B12599725 4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide

4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide

Cat. No.: B12599725
M. Wt: 375.4 g/mol
InChI Key: FTIAKTLRFKSDFR-UHFFFAOYSA-N
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Description

4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with amino, cyano, ethoxy, and carboxamide groups, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-cyano-3-alkylamino-3-amino acrylonitriles with β-dicarbonyl compounds using catalysts such as zinc nitrate and sodium ethoxide in anhydrous ethanol . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as solvent-free reactions, high-temperature fusion, and catalytic processes are employed to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with altered functional groups, while substitution reactions can introduce new substituents to the pyridine ring .

Mechanism of Action

The mechanism of action of 4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications .

Properties

Molecular Formula

C16H17N5O4S

Molecular Weight

375.4 g/mol

IUPAC Name

4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide

InChI

InChI=1S/C16H17N5O4S/c1-2-25-16-11(8-17)12(18)7-13(21-16)15(22)20-9-10-5-3-4-6-14(10)26(19,23)24/h3-7H,2,9H2,1H3,(H2,18,21)(H,20,22)(H2,19,23,24)

InChI Key

FTIAKTLRFKSDFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=N1)C(=O)NCC2=CC=CC=C2S(=O)(=O)N)N)C#N

Origin of Product

United States

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